molecular formula C11H10F4O B14055134 1-(3,4-Bis(difluoromethyl)phenyl)propan-1-one

1-(3,4-Bis(difluoromethyl)phenyl)propan-1-one

Cat. No.: B14055134
M. Wt: 234.19 g/mol
InChI Key: UXIHTXUAFWAJHE-UHFFFAOYSA-N
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Description

1-(3,4-Bis(difluoromethyl)phenyl)propan-1-one is a chemical compound with the molecular formula C11H10F4O and a molecular weight of 234.19 g/mol It is characterized by the presence of two difluoromethyl groups attached to a phenyl ring, which is further connected to a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the compound is achieved through techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Bis(difluoromethyl)phenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The difluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(3,4-Bis(difluoromethyl)phenyl)propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,4-Bis(difluoromethyl)phenyl)propan-1-one involves its interaction with specific molecular targets. The difluoromethyl groups can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The propanone moiety can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,4-Bis(difluoromethyl)phenyl)propan-1-one is unique due to the presence of two difluoromethyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with only one difluoromethyl or trifluoromethyl group.

Properties

Molecular Formula

C11H10F4O

Molecular Weight

234.19 g/mol

IUPAC Name

1-[3,4-bis(difluoromethyl)phenyl]propan-1-one

InChI

InChI=1S/C11H10F4O/c1-2-9(16)6-3-4-7(10(12)13)8(5-6)11(14)15/h3-5,10-11H,2H2,1H3

InChI Key

UXIHTXUAFWAJHE-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)C(F)F)C(F)F

Origin of Product

United States

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